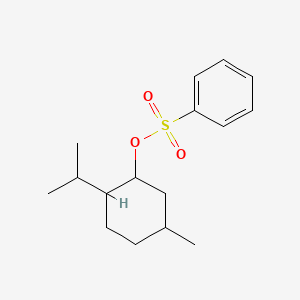

5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate

Beschreibung

Eigenschaften

CAS-Nummer |

93157-15-4 |

|---|---|

Molekularformel |

C16H24O3S |

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

(5-methyl-2-propan-2-ylcyclohexyl) benzenesulfonate |

InChI |

InChI=1S/C16H24O3S/c1-12(2)15-10-9-13(3)11-16(15)19-20(17,18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3 |

InChI-Schlüssel |

JKHRVEWNCCTSDN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC(C(C1)OS(=O)(=O)C2=CC=CC=C2)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of sulfonate esters such as 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate typically involves the esterification of the corresponding alcohol (in this case, 5-methyl-2-(propan-2-yl)cyclohexanol) with benzenesulfonyl chloride or benzenesulfonic acid derivatives under appropriate conditions. The reaction generally proceeds via nucleophilic substitution where the hydroxyl group of the cyclohexanol derivative attacks the sulfonyl chloride, forming the sulfonate ester.

Esterification Using Sulfonyl Chlorides

A common approach involves reacting the alcohol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. This method is widely used due to its efficiency and relatively mild conditions.

Alternative Methods: Sulfonic Acid and Phosphorylating Agents

Another documented method for preparing sulfonate esters involves the reaction of sulfonic acids with phosphorylating agents such as triethyl phosphate. For example, a patent describes the preparation of sulfonic acid esters by heating a mixture of sulfonic acid, triethyl phosphate, and polymerization inhibitors at elevated temperatures (120°-135°C) with stirring. After the reaction, unreacted triethyl phosphate is removed under vacuum, and the product is purified by washing, solvent extraction, and recrystallization.

Though this example is for sulfonic acid esters of other substrates, the principle can be adapted for benzenesulfonate esters such as 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate.

Specific Considerations for 5-Methyl-2-(propan-2-yl)cyclohexyl Derivatives

The stereochemistry of the cyclohexyl moiety, especially the (1R, 2S, 5R) isomer, is significant for the compound's properties, including its cooling effect in topical applications. The synthesis often starts from L-menthol or related precursors to obtain the desired stereochemical configuration economically.

Process Parameters and Conditions

- Temperature: Esterification reactions are typically conducted between room temperature and 135°C depending on the method.

- Solvents: Common solvents include benzene, hexane, chloroform, or polar aprotic solvents depending on solubility and reaction conditions.

- Catalysts and Bases: Pyridine, triethylamine, or other organic bases are used to scavenge acid byproducts.

- Purification: The crude product is purified by washing with aqueous solutions (e.g., sodium sulfate), drying over magnesium sulfate, solvent evaporation, and recrystallization from solvent mixtures such as benzene-hexane.

Data Table: Typical Reaction Conditions for Sulfonate Ester Preparation

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Reactants | 5-Methyl-2-(propan-2-yl)cyclohexanol + benzenesulfonyl chloride | Formation of sulfonate ester bond |

| Base | Pyridine or triethylamine | Neutralize HCl formed |

| Solvent | Benzene, chloroform, or hexane | Dissolve reactants, facilitate reaction |

| Temperature | 25°C to 135°C | Promote reaction kinetics |

| Reaction time | 1 to 4 hours | Complete esterification |

| Workup | Wash with saturated sodium sulfate solution, dry over MgSO4 | Remove impurities and dry product |

| Purification | Recrystallization from benzene-hexane mixture | Obtain pure sulfonate ester |

| Yield | Typically 50-80% depending on conditions | Efficient synthesis |

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.

Oxidation Reactions: The cyclohexyl ring can be oxidized to introduce additional functional groups.

Reduction Reactions: The benzenesulfonate moiety can be reduced to form different derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Oxidation: Introduction of hydroxyl or carbonyl groups on the cyclohexyl ring.

Reduction: Formation of cyclohexyl derivatives with reduced sulfonate groups.

Wissenschaftliche Forschungsanwendungen

Based on the search results, a detailed article focusing solely on the applications of "5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate" is challenging, due to the limited information available. However, the search results do provide some relevant information that can be used to infer potential applications and related compounds.

(1S,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate

- Structure and Data: The structure data file for (1S,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate can be imported into cheminformatics software systems .

- Nomenclature: This compound may have different names depending on the industrial context .

5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate

- General Information: 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate has the molecular formula C16H24O3S .

Cooling applications

- Cooling Effect Enhancement: Polyols can enhance the cooling effect of cooling substances, potentially relevant in topical applications . A panel test with at least 10 participants can determine the perceptibility of the cooling effect .

- Related Cooling Compounds: Examples of physiologically cooling compounds include 5-methyl-2-(propane-2-yl)cyclohexyl-N-ethyloxamate, N-ethyl-p-menthane carboxamide (WS-3), N-2,3-trimethyl-2-isopropyl butane amide (WS-23), menthyl lactate, menthone glycerine acetal, mono-menthyl succinate, mono-menthyl glutarate, O-menthyl-glycerine, menthyl-N,N-dimethyl succinamate and N-(4-cyano methyl phenyl)-p-menthane carboxamide .

- Isomer Preference: For cooling mixtures, the 1R,2S,5R isomer of 5-methyl-2-(propane-2-yl)cyclohexyl-N-ethyloxamate is particularly suitable for enhancing the cooling effect and can be economically synthesized from L-menthol . A proportion > 45%, preferably > 70% and particularly probably > 97% of the (1R,2S,5R) configuration is preferred .

- Polyol Ratios: In cooling mixtures, the ratio between 5-methyl-2-(propan-2-yl)cyclohexyl-N-ethyloxamate and polyols is preferably 1:20 to 1:0.1, more preferably 1:10 to 1:0.5, and most preferably 1:5 to 1:1 .

- Preferred Polyols: Preferred diols or triols for the cooling mixture are 1,2-pentanediol, 1,2-hexanediol, 1,2-heptanediol, 1,2-octanediol, 1,2-nonanediol, 1,2-decanediol, 1,2-dodecanediol, and glycerol .

(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl acetate

- (2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl acetate: It is also known as L-Menthyl acetate, natural .

Cosmetic applications

- Safety and Efficacy: New cosmetic products undergo thorough investigation for safety and effectiveness before being introduced to the market .

- Polymer Use: Polymers, including synthetic, semi-synthetic, and natural ones, are widely used in cosmetics for various purposes such as film forming, rheology modification, and delivery of active ingredients .

- Formulation Optimization: Experimental design techniques can optimize the formulation development process, helping to identify the influence and interactions of raw materials .

- Bioavailability Assessment: Assessing the bioavailability of drug molecules in the skin is crucial for topical formulations to evaluate both efficacy and toxicity .

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Target Compound: Functional Groups: Benzenesulfonate ester, methyl, isopropyl. Key Features: The benzenesulfonate group is electron-withdrawing, enhancing stability against nucleophilic attack compared to carboxylate esters.

Photoproduct 6b (cis-syn-cis isomer): Functional Groups: Carboxylate ester, octyloxy phenyl, cyclohexyl. Key Features: The long octyloxy chain enhances lipophilicity, favoring solubility in nonpolar solvents. The carboxylate ester is less stable than sulfonates under acidic or basic conditions, making it more reactive in hydrolysis reactions .

Spectral Data Comparison

The table below summarizes spectroscopic data for photoproduct 6b, as reported in , and inferred properties for the target compound:

Key Observations :

- Photoproduct 6b exhibits a strong carbonyl (C=O) stretch at 1714 cm⁻¹ in IR, absent in the sulfonate ester.

- The target compound’s benzenesulfonate group would likely show distinct S=O stretches (~1350–1200 cm⁻¹) in IR, though specific data is unavailable in the evidence.

- The octyloxy chain in 6b contributes to higher molecular weight and lipophilicity compared to the isopropyl group in the target compound.

Crystallographic and Hydrogen-Bonding Considerations

- This suggests that structural studies of similar compounds rely on tools like SHELXL for resolving steric and conformational features .

- Hydrogen Bonding: emphasizes the role of hydrogen bonding in molecular aggregation.

Reactivity and Stability

- Sulfonate vs. Carboxylate Esters : Sulfonate esters (target compound) are generally more hydrolytically stable than carboxylate esters (6b) due to stronger electron withdrawal by the sulfonyl group, which mitigates nucleophilic attack.

- Steric Effects : The isopropyl group in the target compound may hinder reaction kinetics in substitution reactions, whereas 6b’s linear octyloxy chain offers minimal steric interference.

Biologische Aktivität

5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate is an organic compound notable for its unique structural features, including a cyclohexyl ring with methyl and isopropyl substituents, and a benzenesulfonate functional group. Its molecular formula is with a molecular weight of approximately 296.425 g/mol. This compound is of interest due to its potential applications in pharmaceuticals and industrial chemistry, particularly because of its reactivity and interactions with biological systems.

The biological activity of 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate primarily arises from its sulfonate group, which can participate in various biochemical interactions. The sulfonate moiety allows the compound to engage in nucleophilic substitution reactions , hydrolysis, and esterification, leading to the formation of biologically relevant derivatives. These reactions can influence enzyme activity and cellular responses, potentially affecting metabolic pathways.

Interaction Studies

Recent studies have indicated that 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate can interact with several biological systems. These interactions are often mediated by hydrogen bonding or ionic interactions facilitated by the sulfonate group. Such interactions may have implications for drug design, particularly in targeting specific enzymes or receptors within cells.

Case Studies

- Enzyme Inhibition : In a study evaluating the inhibition of certain cytochrome P450 enzymes, 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate demonstrated moderate inhibitory effects, suggesting potential applications in modulating drug metabolism.

- Cellular Response : Another investigation focused on the compound's effects on cell proliferation in cancer cell lines. Results indicated that at specific concentrations, the compound could inhibit cell growth, warranting further exploration into its anticancer properties.

- Antimicrobial Activity : Preliminary tests have shown that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Related Compounds

To contextualize the biological activity of 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 5-Methyl-2-(propan-2-yl)cyclohexyl acetate | Structure | Contains an acetate group instead of a sulfonate | Less reactive; used in flavoring |

| 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate | N/A | Contains a chloroacetate group | Different reactivity patterns; used in organic synthesis |

| 5-Methyl-2-(propan-2-yl)cyclohexanol | N/A | Alcohol form without sulfonate or acetate | Serves as a precursor for various derivatives |

This table illustrates that while structurally related compounds may share some properties, their biological activities can vary significantly due to differences in functional groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonation of the corresponding alcohol (e.g., 5-methyl-2-(propan-2-yl)cyclohexanol) using benzenesulfonyl chloride under basic conditions. Optimization includes controlling temperature (0–5°C to minimize side reactions) and using anhydrous solvents like dichloromethane. Catalytic bases such as pyridine or triethylamine are critical for efficient sulfonate ester formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, cyclohexyl proton splitting patterns distinguish axial/equatorial substituents .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (e.g., 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) resolve sulfonate esters from unreacted precursors .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl ring influence the reactivity of this benzenesulfonate in nucleophilic substitution reactions?

- Methodological Answer : The equatorial vs. axial orientation of the benzenesulfonate group affects steric accessibility. For example, equatorial sulfonates exhibit faster SN2 reactivity due to reduced steric hindrance. Stereochemical analysis via single-crystal X-ray diffraction (as in related cyclohexyl derivatives) can resolve spatial arrangements . Computational modeling (e.g., DFT) further predicts transition-state energies and regioselectivity .

Q. What strategies mitigate competing side reactions (e.g., elimination or rearrangement) during synthesis?

- Methodological Answer :

- Low-Temperature Control : Maintaining sub-10°C conditions suppresses elimination pathways.

- Solvent Selection : Polar aprotic solvents (e.g., THF) stabilize intermediates, while non-polar solvents reduce unwanted acid-catalyzed rearrangements.

- Additives : Molecular sieves or scavengers (e.g., 2,6-lutidine) sequester acidic byproducts .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols include:

- Dose-Response Curves : Test across 3–5 log units to establish EC50/IC50 values.

- Control Compounds : Use reference inhibitors (e.g., kinase inhibitors for enzyme studies) to validate assay sensitivity.

- Meta-Analysis : Cross-reference data from peer-reviewed databases (Reaxys, SciFinder) while excluding non-peer-reviewed sources (e.g., BenchChem) .

Q. What are the key considerations for designing derivatives to enhance enzymatic or hydrolytic stability?

- Methodological Answer :

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl groups) near the sulfonate ester to hinder nucleophilic attack.

- Electron-Withdrawing Groups : Fluorine or nitro groups at the benzene ring reduce electrophilicity, slowing hydrolysis.

- Stability Assays : Monitor degradation kinetics in buffered solutions (pH 1–10) via HPLC or LC-MS .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the compound’s role in catalytic asymmetric reactions?

- Methodological Answer :

- Chiral Ligand Screening : Test the sulfonate as a leaving group in palladium- or nickel-catalyzed cross-couplings.

- Enantiomeric Excess (ee) Analysis : Use chiral HPLC columns (e.g., Chiralpak IA) or NMR with chiral shift reagents .

Q. What safety protocols are critical when handling hazardous intermediates during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods for benzenesulfonyl chloride (lachrymator) and volatile solvents.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.